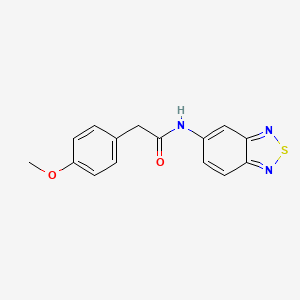
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture. The presence of both benzothiadiazole and methoxyphenyl groups in its structure suggests potential biological activity and utility in different chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and an oxidizing agent.
Acylation Reaction: The benzothiadiazole core is then acylated with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzothiadiazole ring can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced benzothiadiazole derivatives.
Substitution: Formation of substituted acetamide derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as semiconductors or dyes.
作用機序
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzothiadiazole moiety could be involved in electron transfer processes, while the methoxyphenyl group might enhance binding affinity to target molecules.
類似化合物との比較
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenylacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-(4-hydroxyphenyl)acetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenyl)acetamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance solubility, modify electronic properties, and potentially improve binding interactions with biological targets.
特性
分子式 |
C15H13N3O2S |
|---|---|
分子量 |
299.3 g/mol |
IUPAC名 |
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H13N3O2S/c1-20-12-5-2-10(3-6-12)8-15(19)16-11-4-7-13-14(9-11)18-21-17-13/h2-7,9H,8H2,1H3,(H,16,19) |
InChIキー |
OALHOEQEOANFJZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=NSN=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B14981732.png)
![7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14981744.png)
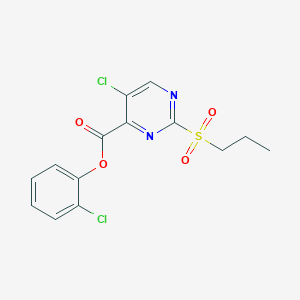
![1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-methoxyphenyl)urea](/img/structure/B14981758.png)
![2-(2-chlorophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide](/img/structure/B14981770.png)

![2-Methoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B14981784.png)
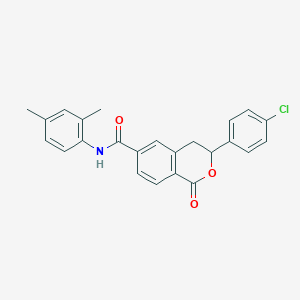
![2-[5,7-bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14981788.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14981800.png)
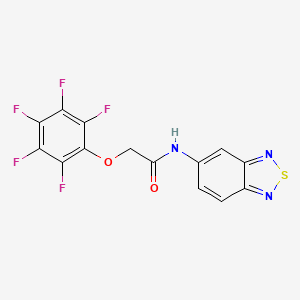
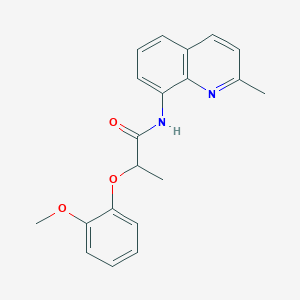
![4-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14981825.png)
![N-[3-(dimethylamino)propyl]-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide](/img/structure/B14981827.png)
